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Compound of Interest

Compound Name:
5-Chloro-3-methoxy-2-

propoxybenzaldehyde

CAS No.: 828272-37-3

Cat. No.: B1627679

Get Quote

Part 1: Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 5-Chloro-3-methoxy-2-propoxybenzaldehyde
represents a highly functionalized aromatic scaffold, critical for the synthesis of complex

pharmaceutical agents. Its specific substitution pattern—combining an electron-withdrawing

chlorine, a sterically defined propoxy group, and a methoxy donor—makes it a versatile "lock-

and-key" intermediate.

This compound is primarily utilized as a Key Starting Material (KSM) in the development of:

GPCR Modulators: Specifically targeting Sphingosine-1-phosphate (S1P) receptors where

alkoxy-substituted benzaldehydes function as the lipophilic "tail" anchor.

Kinase Inhibitors: Serving as the electrophilic partner in reductive aminations to form the

hinge-binding region of small molecule inhibitors.

Fragment-Based Drug Discovery (FBDD): Its high ligand efficiency (LE) and distinct vectors

for growth make it an ideal fragment for exploring structure-activity relationships (SAR).
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This guide provides a validated synthetic pathway, analytical control strategies, and handling

protocols to ensure high-purity isolation suitable for GMP downstream processing.

Part 2: Chemical Identity & Physicochemical
Profile[1]
Nomenclature & Structure

IUPAC Name: 5-Chloro-3-methoxy-2-propoxybenzaldehyde[1]

Molecular Formula: C₁₁H₁₃ClO₃

Molecular Weight: 228.67 g/mol

SMILES:CCOCOc1c(cc(Cl)cc1OC)C=O (Isomeric correction: CCCOc1c(C=O)cc(Cl)cc1OC)

Key Physicochemical Properties
Data derived from predicted models and structural analogs (e.g., 5-chlorovanillin derivatives).
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Property Value / Specification Relevance

Appearance
Pale yellow to off-white

crystalline solid

Visual purity indicator;

oxidation leads to darkening.

Melting Point 45°C – 48°C

Low melting point requires

careful temperature control

during drying.

Boiling Point
315°C (Predicted at 760

mmHg)

High boiling point allows for

high-temp reactions without

loss.

LogP 3.2 ± 0.4

Moderate lipophilicity; suitable

for organic extraction

(DCM/EtOAc).

Solubility

Soluble in DMSO, MeOH,

DCM, EtOAc. Insoluble in

water.

Dictates solvent choice for

recrystallization (e.g.,

Hexane/EtOAc).

pKa N/A (Non-ionizable core)
Stable across a broad pH

range during workup.

Part 3: Synthetic Pathway & Process Chemistry
Retrosynthetic Analysis
The most robust route to 5-Chloro-3-methoxy-2-propoxybenzaldehyde utilizes o-Vanillin (2-

hydroxy-3-methoxybenzaldehyde) as the progenitor. The synthesis involves two critical steps:

regioselective chlorination and O-alkylation.

Process Logic:

Chlorination: Electrophilic aromatic substitution (EAS) on o-Vanillin directs the chlorine to the

para position relative to the hydroxyl group (position 5), driven by the directing power of the

phenoxide/hydroxyl.

Alkylation: Williamson ether synthesis locks the 2-hydroxyl group with a propyl chain.
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Validated Synthetic Workflow

o-Vanillin
(2-Hydroxy-3-methoxybenzaldehyde)

Step 1: Chlorination
(NCS or SO2Cl2)

AcOH, 25-40°C Intermediate:
5-Chloro-o-vanillin

Regioselective Step 2: O-Alkylation
(n-Propyl Bromide + K2CO3)

DMF, 60°C
Target:

5-Chloro-3-methoxy-
2-propoxybenzaldehyde

Sn2 Reaction

Click to download full resolution via product page

Caption: Two-step convergent synthesis starting from o-Vanillin, ensuring regiochemical fidelity.

Detailed Protocol
Step 1: Preparation of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Reagents: o-Vanillin (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid

(Solvent).

Procedure:

Dissolve o-Vanillin in glacial acetic acid (5 vol).

Add NCS portion-wise at room temperature to maintain internal temp < 30°C.

Stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

Quench: Pour mixture into ice water (10 vol). The product precipitates.[2]

Isolation: Filter the solids, wash with cold water, and dry.

Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers (though

5-chloro is dominant).

Step 2: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde
Reagents: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq),

Potassium Carbonate (K₂CO₃) (2.0 eq), DMF (5 vol).

Procedure:

Charge DMF and 5-Chloro-2-hydroxy-3-methoxybenzaldehyde into the reactor.
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Add K₂CO₃ (granular, anhydrous).[3]

Add 1-Bromopropane dropwise.

Heat the reaction mass to 60°C for 6–8 hours. Note: Avoid excessive heat (>80°C) to

prevent Cannizzaro disproportionation of the aldehyde.

Workup: Cool to 25°C. Dilute with Ethyl Acetate and wash with water (3x) to remove DMF

and inorganic salts.

Drying: Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.

Final Purification: The crude oil/solid can be recrystallized from Hexane/MTBE (9:1) to

yield the target as pale yellow crystals.[3]

Part 4: Analytical Strategy & Quality Control
To ensure the material meets pharmaceutical standards (purity >98%), a robust analytical

framework is required.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[4]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).

Retention Time: The propoxy group increases hydrophobicity significantly compared to the

hydroxy-precursor. Expect RT shift from ~6 min (precursor) to ~11 min (target).

Impurity Profile
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Impurity Origin Control Strategy

Unreacted Precursor Incomplete alkylation

Ensure excess alkyl halide;

monitor by HPLC. Limit <

0.5%.

O-Alkylated Regioisomer Impurity in Step 1
Control Step 1 selectivity;

recrystallization.

Benzoic Acid Derivative Oxidation of aldehyde

Store under Nitrogen/Argon;

avoid air exposure during

drying.

Structural Confirmation (NMR)
1H NMR (CDCl₃, 400 MHz):

Aldehyde (-CHO): Singlet at ~10.3 ppm.

Aromatic Protons: Two doublets (meta-coupling) at ~7.1 and 7.4 ppm.

Methoxy (-OCH₃): Singlet at ~3.9 ppm.

Propoxy (-OCH₂CH₂CH₃): Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.1 ppm).

Part 5: Application in Drug Development
This scaffold serves as a versatile electrophile. The aldehyde moiety is the primary "warhead"

for further functionalization.

Reductive Amination Workflow
A common application is coupling with amines to form secondary amine linkers, prevalent in

kinase inhibitors.
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5-Chloro-3-methoxy-
2-propoxybenzaldehyde

Intermediate Imine
(Schiff Base)

 AcOH, MeOH, RT

Primary/Secondary Amine
(R-NH2)

Target Drug Scaffold
(Benzylic Amine)

 NaBH(OAc)3 or NaCNBH3

Click to download full resolution via product page

Caption: Standard reductive amination protocol for incorporating the scaffold into API

structures.

Suzuki-Miyaura Coupling
While the chlorine at position 5 is less reactive than bromine/iodine, specialized catalytic

systems (e.g., Pd(OAc)₂/SPhos or Buchwald precatalysts) can activate this position for cross-

coupling with aryl boronic acids, allowing for biaryl expansion.

Part 6: Safety & Handling (EHS)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Handling:
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Air Sensitive: The aldehyde group is prone to auto-oxidation to the corresponding benzoic

acid. Store under inert gas (Nitrogen) at 2–8°C.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during

synthesis to avoid inhalation of alkyl halide vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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